1-(bromomethyl)-4-(propan-2-yl)cyclohexane, Mixture of diastereomers
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Overview
Description
1-(Bromomethyl)-4-(propan-2-yl)cyclohexane is a compound that consists of a cyclohexane ring substituted with a bromomethyl group and an isopropyl group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of these diastereomers can influence the compound’s physical and chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-(bromomethyl)-4-(propan-2-yl)cyclohexane typically involves the bromination of 4-(propan-2-yl)cyclohexanemethanol. This reaction can be carried out using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
1-(Bromomethyl)-4-(propan-2-yl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding alcohols or amines.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to convert the bromomethyl group to a methyl group.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the isopropyl group to form corresponding ketones or carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Bromomethyl)-4-(propan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-4-(propan-2-yl)cyclohexane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The specific pathways and targets involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
1-(Bromomethyl)-4-(propan-2-yl)cyclohexane can be compared with other similar compounds, such as:
1-Bromo-3-isopropylcyclohexane: This compound has a similar structure but differs in the position of the bromomethyl group.
1-(Chloromethyl)-4-(propan-2-yl)cyclohexane: This compound has a chloromethyl group instead of a bromomethyl group, which can influence its reactivity and applications.
4-Isopropylcyclohexanemethanol: This compound lacks the bromine atom, making it less reactive in certain types of chemical reactions.
The uniqueness of 1-(bromomethyl)-4-(propan-2-yl)cyclohexane lies in its specific combination of functional groups and the resulting reactivity, which makes it a versatile compound in various research and industrial applications.
Properties
CAS No. |
1514363-64-4 |
---|---|
Molecular Formula |
C10H19Br |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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